Enantiomeric Purity: Defined (S)-Configuration for Asymmetric Synthesis vs. Racemic or (R)-Enantiomer
The compound is explicitly designated as the (S)-enantiomer, confirmed by its InChIKey (DIUMTAGYVCAZRM-ZETCQYMHSA-N) and SMILES (C[C@@H](CC#N)NC(=O)OC(C)(C)C) notation [1]. In contrast, the (R)-enantiomer (CAS 170367-68-7) has an InChIKey of DIUMTAGYVCAZRM-SSDOTTSWSA-N, differing in the stereochemistry flag . The defined (S)-configuration is critical for achieving the desired stereochemical outcome in the synthesis of enantiomerically pure targets, such as spermidine analogs of 15-deoxyspergualin, where the (S)-stereochemistry is required for biological activity .
| Evidence Dimension | Stereochemical configuration |
|---|---|
| Target Compound Data | (S)-enantiomer (CAS 172695-22-6); InChIKey: DIUMTAGYVCAZRM-ZETCQYMHSA-N; SMILES: C[C@@H](CC#N)NC(=O)OC(C)(C)C |
| Comparator Or Baseline | (R)-enantiomer (CAS 170367-68-7); InChIKey: DIUMTAGYVCAZRM-SSDOTTSWSA-N |
| Quantified Difference | Opposite stereochemistry at the chiral center |
| Conditions | Structural determination via PubChem and supplier databases |
Why This Matters
Procurement of the correct (S)-enantiomer is essential for maintaining stereochemical fidelity in asymmetric synthesis, avoiding the generation of undesired diastereomers or enantiomers that could compromise downstream product purity and biological activity.
- [1] PubChem. (2024). (S)-tert-Butyl (1-cyanopropan-2-yl)carbamate. PubChem CID 16069450. InChIKey: DIUMTAGYVCAZRM-ZETCQYMHSA-N. View Source
